5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol
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Overview
Description
5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol is an organic compound with the molecular formula C8H15F3O. It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the same carbon atom, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,3,3-trimethylpentan-1-ol with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic fluorination of 2,3,3-trimethylpentan-1-ol using a metal fluoride catalyst. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5,5,5-trifluoro-2,3,3-trimethylpentan-1-one.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Difluoro-2,3,3-trimethylpentan-1-ol: Similar structure but with two fluorine atoms instead of three.
2,3,3-Trimethylpentan-1-ol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol is unique due to the presence of three fluorine atoms, which significantly alter its chemical behavior compared to non-fluorinated or partially fluorinated analogs. This makes it a valuable compound in the synthesis of fluorinated organic molecules and in various scientific research applications.
Properties
IUPAC Name |
5,5,5-trifluoro-2,3,3-trimethylpentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-6(4-12)7(2,3)5-8(9,10)11/h6,12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXLYLODFGUZEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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